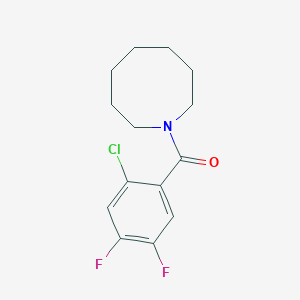![molecular formula C22H23ClN2O2 B5347675 N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B5347675.png)
N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide, also known as ACVIM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as benzamides and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and pathways that are involved in cell proliferation and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development and progression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects and to modulate immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide as a research tool is its high potency and specificity for its target enzymes and pathways. It can be used at relatively low concentrations and has been shown to have minimal toxicity in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as a research tool to study the role of HDACs and other enzymes in disease development and progression. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide involves several steps, starting with the reaction of 2-chloroacetophenone with 1-azepanecarbonyl chloride to form a ketone intermediate. This intermediate is then reacted with 2-chloro-1-(4-methylphenyl)ethanol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[1-(1-azepanylcarbonyl)-2-(2-chlorophenyl)vinyl]benzamide has been studied for its potential therapeutic applications in a range of scientific research areas, including oncology, neurology, and immunology. It has been shown to have anti-tumor effects in various cancer cell lines, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(Z)-3-(azepan-1-yl)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-19-13-7-6-12-18(19)16-20(22(27)25-14-8-1-2-9-15-25)24-21(26)17-10-4-3-5-11-17/h3-7,10-13,16H,1-2,8-9,14-15H2,(H,24,26)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZRVHRFTVQMV-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=CC=C2Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![3-(2,3-dimethoxyphenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5347600.png)
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5347612.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5347616.png)
![3,4-dimethyl-6-{[(1,2,2-trimethylpropyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5347621.png)
![(2-methoxyphenyl)[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5347630.png)

![N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5347657.png)

![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-bromobenzamide](/img/structure/B5347678.png)
![3-[(dimethylamino)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5347687.png)